molecular formula C19H26O3 B1625548 6alpha-Hydroxyandrostenedione CAS No. 24704-84-5

6alpha-Hydroxyandrostenedione

Cat. No. B1625548
CAS RN: 24704-84-5
M. Wt: 302.4 g/mol
InChI Key: WVAMBAWFDOYFOD-BMSLSITRSA-N
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Description

6α-Hydroxyandrostenedione is a steroidal hormone produced in both male and female gonads, as well as in the adrenal glands. It plays a crucial role in the biosynthesis of estrogen and testosterone. Additionally, it is available as an oral supplement, often referred to as “andro,” which some athletes use as a natural alternative to anabolic steroids. The purported benefits of androstenedione include enhancing athletic performance, building muscle, reducing fat, increasing energy, maintaining healthy red blood cells, and improving sexual performance. However, scientific evidence supporting these effects remains inconclusive. Notably, androstenedione is classified as a performance-enhancing drug (PED) and is banned by organizations like the World Anti-Doping Agency and the International Olympic Committee1.



Molecular Structure Analysis

The molecular formula of 6α-Hydroxyandrostenedione is C₁₉H₂₆O₃ . Its chemical structure consists of a steroid backbone with a hydroxyl group at the 6α position. Here’s the structural representation:




Chemical Reactions Analysis

The specific chemical reactions leading to the formation of 6α-Hydroxyandrostenedione are not explicitly documented in the sources I’ve reviewed. However, it likely involves enzymatic transformations within the steroid biosynthesis pathways.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 302.188 Da

  • Solubility : Androstenedione is sparingly soluble in water.

  • Melting Point : Not specified

  • Boiling Point : Not specified


Safety And Hazards


  • Toxicity : While androstenedione is available as a supplement, its long-term safety and potential adverse effects are not fully understood.

  • Regulation : As mentioned earlier, it is considered a PED and is banned in competitive sports.


Future Directions

Research on androstenedione should focus on:



  • Elucidating its precise mechanisms of action.

  • Investigating long-term health effects.

  • Assessing its potential therapeutic applications.


properties

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMBAWFDOYFOD-BMSLSITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550721
Record name (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxyandrostenedione

CAS RN

24704-84-5
Record name 6alpha-Hydroxyandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024704845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TQ5N1N404
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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